molecular formula C12H10N4O2 B2398326 2-(2-Furyl)benzimidazole-6-carboxamidoxime CAS No. 1965308-71-7

2-(2-Furyl)benzimidazole-6-carboxamidoxime

Cat. No.: B2398326
CAS No.: 1965308-71-7
M. Wt: 242.238
InChI Key: BKNPJBIMJIGXBM-UHFFFAOYSA-N
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Description

2-(2-Furyl)benzimidazole-6-carboxamidoxime is a chemical compound with the molecular formula C12H10N4O2 and a molecular weight of 242.23 g/mol . This compound features a benzimidazole core substituted with a furyl group at the 2-position and a carboxamidoxime group at the 6-position. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for 2-(2-Furyl)benzimidazole-6-carboxamidoxime are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)benzimidazole-6-carboxamidoxime can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furyl ketones or furyl carboxylic acids.

    Reduction: The carboxamidoxime group can be reduced to form corresponding amines.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Furyl ketones or furyl carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Furyl)benzimidazole-6-carboxamidoxime has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Furyl)benzimidazole-6-carboxamidoxime involves its interaction with various molecular targets and pathways. The benzimidazole core can bind to nucleic acids and proteins, disrupting their normal function. The furyl group can enhance the compound’s ability to penetrate cell membranes, while the carboxamidoxime group can form hydrogen bonds with biological targets, increasing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Furyl)benzimidazole
  • 2-(2-Furyl)benzimidazole-6-carboxamide
  • 2-(2-Furyl)benzimidazole-6-carboxylic acid

Uniqueness

2-(2-Furyl)benzimidazole-6-carboxamidoxime is unique due to the presence of the carboxamidoxime group, which can form additional hydrogen bonds and enhance the compound’s binding affinity to biological targets. This makes it potentially more effective in certain applications compared to its analogs .

Properties

IUPAC Name

2-(furan-2-yl)-N'-hydroxy-3H-benzimidazole-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c13-11(16-17)7-3-4-8-9(6-7)15-12(14-8)10-2-1-5-18-10/h1-6,17H,(H2,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNPJBIMJIGXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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